![molecular formula C13H26N2O2 B1278537 Tert-butyl 4-butylpiperazine-1-carboxylate CAS No. 412293-87-9](/img/structure/B1278537.png)
Tert-butyl 4-butylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 4-butylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group is a common protecting group in organic synthesis, and its presence in the molecule suggests that the compound could be used as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives often involves the use of piperazine as a starting material, which is then functionalized with various substituents. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized, although the specific synthetic steps were not detailed . These methods typically involve multiple steps, including protection/deprotection strategies and the use of various reagents and catalysts to achieve the desired substitution patterns on the piperazine ring.
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine-1-carboxylate derivatives has been studied using techniques such as X-ray diffraction (XRD). For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, revealing that it crystallizes in the monoclinic crystal system . The tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate also had its crystal and molecular structure reported, crystallizing in the monoclinic space group P 21/c . These studies provide detailed information on bond lengths, angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives can undergo various chemical reactions, depending on the functional groups present on the piperazine ring. For example, the tert-butyl 4-hydroxypiperidine-1-carboxylate was used as a starting material for the synthesis of a compound containing a dioxaborolane group, which is important in biologically active compounds . The reactivity of these compounds can be exploited in the synthesis of pharmaceuticals, where the piperazine ring often serves as a scaffold for drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by the substituents attached to the piperazine ring. These properties include solubility, melting point, and stability, which are important for the practical use of these compounds in chemical synthesis. Spectroscopic methods such as NMR, IR, and MS are commonly used to characterize these compounds and confirm their structures . Additionally, computational methods like density functional theory (DFT) are employed to predict and analyze the electronic structure, which can provide insights into the reactivity and properties of the molecules .
Scientific Research Applications
Asymmetric Deprotonation and Synthesis
Tert-butyl 4-butylpiperazine-1-carboxylate has been utilized in the field of asymmetric deprotonation and synthesis. A study demonstrated its application in the (-)-sparteine-mediated asymmetric deprotonation of a piperazine. This method was used to produce an advanced chiral intermediate for synthesizing a range of molecules with medicinal relevance. The optimized chemistry for introducing a tert-butyl group onto a piperazine nitrogen was also described in this research (McDermott, Campbell, & Ertan, 2008).
Intermediates for Anticancer Drugs
This compound is important in the development of small molecule anticancer drugs. Research has shown that tert-butyl 4-butylpiperazine-1-carboxylate serves as a crucial intermediate in the synthesis of these drugs. The study provided a high-yield synthetic method for producing this compound, emphasizing its role in the development of novel anticancer therapeutics (Zhang et al., 2018).
Protein Tyrosine Kinase Inhibitors
Tert-butyl 4-butylpiperazine-1-carboxylate is also a key intermediate in the synthesis of protein tyrosine kinase inhibitors. A study detailed an efficient approach to synthesize this compound, highlighting its significance in the pharmaceutical industry, particularly in the context of Jak3 inhibitors (Xin-zhi, 2011).
Anticorrosive Applications
Beyond its pharmaceutical applications, tert-butyl 4-butylpiperazine-1-carboxylate has been investigated for its anticorrosive properties. Research has explored its effectiveness in inhibiting corrosion of carbon steel in acidic environments, demonstrating its potential as a protective agent in industrial settings (Praveen et al., 2021).
properties
IUPAC Name |
tert-butyl 4-butylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-14-8-10-15(11-9-14)12(16)17-13(2,3)4/h5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMVMZWKJDRAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445442 | |
Record name | Tert-butyl 4-butylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-butylpiperazine-1-carboxylate | |
CAS RN |
412293-87-9 | |
Record name | Tert-butyl 4-butylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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